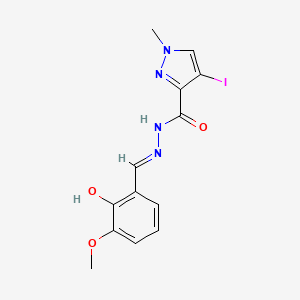![molecular formula C15H25NO3S B604746 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine CAS No. 1163729-92-7](/img/structure/B604746.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its ability to inhibit chloride channels and transporters. DIDS is a sulfonamide derivative that contains a phenyl ring substituted with two methyl groups, a pentyloxy group, and a sulfonamide group.
Wirkmechanismus
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine inhibits chloride channels and transporters by binding to a specific site on the protein. This binding prevents the movement of chloride ions across the membrane, resulting in the inhibition of chloride transport. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to inhibit several types of chloride channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the Ca2+-activated Cl- channel (CaCC).
Biochemical and Physiological Effects
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the swelling of cells in response to osmotic stress, suggesting a role in cell volume regulation. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has also been shown to inhibit the secretion of pancreatic enzymes, suggesting a role in the regulation of pancreatic function. In addition, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to inhibit the contraction of smooth muscle, suggesting a role in the regulation of vascular tone.
Vorteile Und Einschränkungen Für Laborexperimente
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has several advantages as an inhibitor of chloride channels and transporters. It is a potent and specific inhibitor that has been widely used in scientific research. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine is also relatively easy to use, as it can be added directly to the experimental solution. However, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has some limitations as well. It has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine. One direction is to study the role of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine in the regulation of cell volume in different cell types. Another direction is to investigate the effect of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine on the function of chloride channels and transporters in different organs, such as the kidney and liver. Additionally, it would be interesting to study the effect of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine on the function of other ion channels and transporters, and to develop more specific inhibitors of chloride channels and transporters.
Synthesemethoden
The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine involves the reaction between p-tert-butylphenol and 1-bromopentane to form 4-tert-butyl-2-pentyloxyphenol. This compound is then converted to 4,5-dimethyl-2-pentyloxyphenol through a series of reactions involving chlorination, deprotonation, and oxidation. The final step involves the reaction between 4,5-dimethyl-2-pentyloxyphenol and sulfonamide dimethylamine to form [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine.
Wissenschaftliche Forschungsanwendungen
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been widely used in scientific research as an inhibitor of chloride channels and transporters. It has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, neuronal excitability, and muscle contraction. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has also been used to study the function of chloride transporters in the kidney, liver, and pancreas.
Eigenschaften
IUPAC Name |
N,N,4,5-tetramethyl-2-pentoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-7-8-9-19-14-10-12(2)13(3)11-15(14)20(17,18)16(4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURJWVRZBMJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)
![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)
![2-bromo-6-methoxy-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B604677.png)
![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)

![2-{4-nitrophenyl}-4-{[(4-methyl-1-piperazinyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B604684.png)
![Ethyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B604686.png)